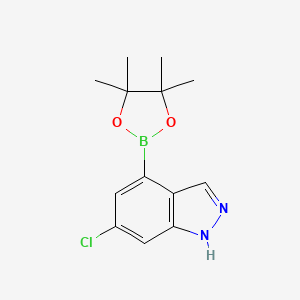

6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Übersicht

Beschreibung

6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a chemical compound that belongs to the class of indazoles. Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring. This particular compound is notable for its boronic ester group, which is often used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of ortho-substituted hydrazines with aldehydes or ketones.

Introduction of the Chlorine Atom: Chlorination of the indazole core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Borylation: The final step involves the introduction of the boronic ester group. This is typically done using a palladium-catalyzed borylation reaction with bis(pinacolato)diboron under inert conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.

Use of Continuous Flow Reactors: To enhance efficiency and scalability.

Purification: Employing techniques such as recrystallization, chromatography, and distillation to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole undergoes several types of chemical reactions:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Oxidized Derivatives: Formed through oxidation reactions.

Substituted Indazoles: Formed through substitution reactions.

Wissenschaftliche Forschungsanwendungen

Drug Discovery

The compound has shown promise in the field of medicinal chemistry due to its ability to act as a pharmacophore. Indazoles are known for their biological activities, including anti-inflammatory and anticancer properties. The incorporation of the dioxaborolane moiety can enhance the compound's bioavailability and efficacy.

Case Study: Anticancer Activity

Research indicates that derivatives of indazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications to the indazole core can lead to compounds with improved selectivity and potency against tumor cells. The dioxaborolane group may facilitate interactions with biological targets by forming stable complexes with metal ions or other biomolecules.

Organic Synthesis

6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole serves as a versatile intermediate in organic synthesis. Its ability to participate in cross-coupling reactions makes it a valuable reagent for constructing complex organic molecules.

Table 1: Cross-Coupling Reactions Involving Dioxaborolane Derivatives

| Reaction Type | Example Reaction | Product Type |

|---|---|---|

| Suzuki Coupling | C6H5B(OH)2 + ArX → C6H5Ar + B(OH)3 | Biaryl Compounds |

| Stille Coupling | R-SnR' + ArX → R-Ar + R'X | Vinyl Compounds |

| Negishi Coupling | R-ZnR' + ArX → R-Ar + ZnX | Aryl-Alkene Compounds |

These reactions highlight the utility of the compound in synthesizing complex structures that are important in pharmaceuticals and agrochemicals.

Material Science

The unique properties of this compound also extend to material science applications. Its ability to form stable complexes can be exploited in the development of new materials such as polymers and nanocomposites.

Case Study: Polymerization Studies

Research has shown that incorporating dioxaborolane derivatives into polymer matrices can enhance mechanical properties and thermal stability. This application is particularly relevant in creating advanced materials for electronic devices and packaging.

Wirkmechanismus

The mechanism of action of 6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The indazole core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole: Lacks the chlorine atom, which may affect its reactivity and biological activity.

6-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties and reactivity.

6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Similar boronic ester group but with a pyrazole core instead of indazole.

Uniqueness

The presence of both the chlorine atom and the boronic ester group in 6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole makes it a versatile compound in organic synthesis. The chlorine atom provides a site for further functionalization, while the boronic ester group facilitates coupling reactions, making it a valuable intermediate in the synthesis of complex molecules.

Biologische Aktivität

6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS No. 1802433-98-2) is a synthetic compound that has attracted attention in the field of medicinal chemistry due to its potential biological activity. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆BClN₂O₂ |

| Molecular Weight | 278.54 g/mol |

| Storage Conditions | Sealed in dry conditions at 2-8°C |

| Toxicity Information | Warning; H302-H315-H319-H335 |

Biological Activity

The biological activity of this compound has been explored in various studies:

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties against various bacterial strains. For instance, derivatives of indazole have shown activity against multidrug-resistant Staphylococcus aureus and Mycobacterium species. Although specific data on the MIC (Minimum Inhibitory Concentration) for this compound is limited, related compounds have demonstrated promising results with MIC values ranging from 0.5 to 8 μg/mL against resistant strains .

2. Anticancer Properties

Indazole derivatives are known for their anticancer potential. Studies have highlighted their ability to inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms. For example, compounds targeting the kynurenine pathway have shown efficacy in inhibiting tumor growth by modulating immune responses . The specific effects of this compound in cancer models remain to be fully elucidated but warrant further investigation.

3. Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of new compounds. Preliminary data suggests that indazole derivatives may have favorable pharmacokinetic profiles with good oral bioavailability and low toxicity at therapeutic doses. For instance, related compounds have shown moderate exposure levels and prolonged half-lives in animal models .

Case Studies

Several case studies have explored the biological activity of indazole derivatives:

Case Study 1: Antimicrobial Screening

In a comparative study of various indazole derivatives against Mycobacterium tuberculosis, several compounds exhibited potent activity against both sensitive and resistant strains. The study reported MIC values as low as 0.48 μg/mL for the most active compounds .

Case Study 2: Anticancer Activity

A study focused on the synthesis of new indazole-based inhibitors demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The compound's mechanism involved the inhibition of specific kinases involved in cell proliferation and survival pathways .

Case Study 3: Safety Profile Assessment

A safety assessment conducted on indazole derivatives indicated no acute toxicity in animal models at high doses (up to 2000 mg/kg). This suggests a favorable safety profile for further development .

Eigenschaften

IUPAC Name |

6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BClN2O2/c1-12(2)13(3,4)19-14(18-12)10-5-8(15)6-11-9(10)7-16-17-11/h5-7H,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYWXHFDYNUGVSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C=NN3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.